Cas no 1612219-57-4 (4-Acetyl-2-iodobenzoic acid)

4-Acetyl-2-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Acetyl-2-iodobenzoic acid
- AK00746598
- IC1=C(C(=O)O)C=CC(=C1)C(C)=O
- C9H7IO3
- AKOS037648928
- 4-Acetyl-2-iodobenzoicacid
- D80417
- BS-16046
- MFCD31699532
- 1612219-57-4
- CS-0160781
-
- インチ: 1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
- InChIKey: AXHJEOGNSSBUAX-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(C)=O)C=CC=1C(=O)O
計算された属性
- せいみつぶんしりょう: 289.94399g/mol
- どういたいしつりょう: 289.94399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.4
4-Acetyl-2-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A98780-250mg |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 250mg |
¥836.0 | 2022-10-09 | |
Ambeed | A498691-100mg |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 100mg |
$33.0 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH030-1g |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 1g |
3775CNY | 2021-05-07 | |
Chemenu | CM507195-250mg |
4-Acetyl-2-iodobenzoicacid |
1612219-57-4 | 95% | 250mg |
$116 | 2022-06-12 | |
A2B Chem LLC | AY17217-100mg |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 100mg |
$19.00 | 2024-01-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS181-1g |
4-acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 1g |
¥1584.0 | 2024-04-23 | |
abcr | AB539735-250mg |
4-Acetyl-2-iodobenzoic acid; . |
1612219-57-4 | 250mg |
€128.10 | 2024-08-02 | ||
1PlusChem | 1P01FTR5-1g |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 1g |
$247.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1252552-250mg |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 250mg |
$110 | 2025-02-25 | |
eNovation Chemicals LLC | Y1252552-1g |
4-Acetyl-2-iodobenzoic acid |
1612219-57-4 | 95% | 1g |
$260 | 2025-02-27 |
4-Acetyl-2-iodobenzoic acid 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Acetyl-2-iodobenzoic acidに関する追加情報
Research Briefing on 4-Acetyl-2-iodobenzoic Acid (CAS: 1612219-57-4) in Chemical Biology and Pharmaceutical Applications
4-Acetyl-2-iodobenzoic acid (CAS: 1612219-57-4) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its utility in medicinal chemistry, particularly in the development of novel therapeutic agents. This briefing provides an overview of the latest research findings, focusing on its chemical properties, synthetic applications, and potential pharmacological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Acetyl-2-iodobenzoic acid as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that the iodine moiety in the compound facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse chemical libraries. These libraries were screened against cancer-related PPIs, leading to the identification of several promising lead compounds with nanomolar affinity.
Another significant application of 4-Acetyl-2-iodobenzoic acid was reported in a 2024 ACS Chemical Biology article, where it was used to develop fluorescent probes for imaging cellular processes. The acetyl group was modified to introduce fluorophores, resulting in probes with high specificity for intracellular targets. These probes were successfully employed in live-cell imaging studies, providing insights into dynamic biological processes such as protein trafficking and enzyme activity.
From a pharmacological perspective, recent preclinical studies have investigated the anti-inflammatory properties of derivatives synthesized from 4-Acetyl-2-iodobenzoic acid. A 2023 European Journal of Medicinal Chemistry paper reported that these derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The findings suggest potential applications in the treatment of chronic inflammatory diseases, though further in vivo studies are warranted.
In conclusion, 4-Acetyl-2-iodobenzoic acid (CAS: 1612219-57-4) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse synthetic applications, ranging from drug discovery to molecular imaging. Future research directions may include optimizing its derivatives for enhanced bioavailability and exploring its potential in targeted therapy.
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